molecular formula C9H19NO3Si B094390 2-Triethoxysilylpropanenitrile CAS No. 17932-62-6

2-Triethoxysilylpropanenitrile

Cat. No.: B094390
CAS No.: 17932-62-6
M. Wt: 217.34 g/mol
InChI Key: DXYXZPDAEJYSJL-UHFFFAOYSA-N
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Description

2-Triethoxysilylpropanenitrile is an organosilicon compound with the molecular formula C9H19NO3Si. It is a colorless to pale yellow liquid that is used in various industrial and scientific applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of advanced materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Triethoxysilylpropanenitrile can be synthesized through the reaction of 3-chloropropanenitrile with triethoxysilane in the presence of a base such as sodium hydride. The reaction typically takes place under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

ClCH2CH2CN+HSi(OEt)3NCCH2CH2Si(OEt)3+HCl\text{ClCH}_2\text{CH}_2\text{CN} + \text{HSi(OEt)}_3 \rightarrow \text{NCCH}_2\text{CH}_2\text{Si(OEt)}_3 + \text{HCl} ClCH2​CH2​CN+HSi(OEt)3​→NCCH2​CH2​Si(OEt)3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products. The use of high-purity starting materials and advanced purification techniques further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Triethoxysilylpropanenitrile undergoes various types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and ethanol.

    Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Condensation: Catalyzed by acids or bases, often conducted at elevated temperatures.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, typically under mild to moderate conditions.

Major Products

    Hydrolysis: Silanols and ethanol.

    Condensation: Polymeric siloxanes.

    Substitution: Functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-Triethoxysilylpropanenitrile has a wide range of applications in scientific research and industry:

    Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: Utilized in the development of drug delivery systems and medical coatings.

    Industry: Applied in the production of advanced coatings, adhesives, and sealants due to its strong bonding properties.

Mechanism of Action

The mechanism of action of 2-Triethoxysilylpropanenitrile primarily involves its ability to form strong covalent bonds with both organic and inorganic substrates The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, which contribute to the formation of stable polymeric networks

Comparison with Similar Compounds

Similar Compounds

  • 3-Triethoxysilylpropionitrile
  • 2-Cyanoethyltriethoxysilane
  • 3-Triethoxysilylpropanenitrile

Uniqueness

2-Triethoxysilylpropanenitrile is unique due to its combination of a triethoxysilyl group and a nitrile group, which provides a versatile platform for various chemical modifications. This dual functionality allows it to participate in both hydrolysis/condensation reactions and nucleophilic substitution reactions, making it a valuable compound in the synthesis of advanced materials and functionalized surfaces.

Properties

IUPAC Name

2-triethoxysilylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3Si/c1-5-11-14(12-6-2,13-7-3)9(4)8-10/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYXZPDAEJYSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C(C)C#N)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885000
Record name Propanenitrile, 2-(triethoxysilyl)-
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Molecular Weight

217.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17932-62-6
Record name 2-(Triethoxysilyl)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17932-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 2-(triethoxysilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017932626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 2-(triethoxysilyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanenitrile, 2-(triethoxysilyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(triethoxysilyl)propiononitrile
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